7-(4-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-(4-Methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (IUPAC name: 11-[(4-methoxyphenyl)methyl]-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7,12-pentaen-10-one) is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidine core with a 4-methoxybenzyl group at position 7 and a pyridin-4-yl substituent at position 2 (Fig. 1) . Its molecular formula is C₂₁H₁₆N₆O₂, with a molecular weight of 384.4 g/mol . The compound’s structural complexity arises from its tricyclic system, which combines pyridine, triazole, and pyrimidine rings, enabling diverse interactions with biological targets.
Key physicochemical properties include:
- Hydrogen Bond Acceptors: 8 (N and O atoms)
- XLogP3: 2.7 (indicating moderate lipophilicity)
- Canonical SMILES: COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5
Properties
IUPAC Name |
11-[(4-methoxyphenyl)methyl]-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2/c1-29-16-4-2-14(3-5-16)13-26-11-8-18-17(20(26)28)12-23-21-24-19(25-27(18)21)15-6-9-22-10-7-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUASGQKVTFZLAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate pyridine and triazole derivatives under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization with a triazole derivative, can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis
Scientific Research Applications
Anticancer Activity
One of the primary areas of research for this compound is its anticancer properties . Studies have shown that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines including:
- MCF-7 (breast cancer)
- K562 (chronic myeloid leukemia)
- MV4-11 (acute myeloid leukemia)
In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as poly(ADP-ribose) polymerase (PARP) cleavage and activation of caspase pathways, which are crucial for programmed cell death .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance:
- p38 Mitogen-Activated Protein Kinase (MAPK) : Inhibitors targeting this pathway have been shown to modulate inflammatory responses and cell proliferation, making them relevant in cancer therapy .
Synthesis Methodologies
The synthesis of 7-(4-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions including:
- Electrophilic Substitution : Utilizing pyridine derivatives as starting materials.
- Cyclization Reactions : Forming the triazole and pyrimidine rings through condensation reactions under controlled conditions.
- Purification Techniques : Employing chromatography to isolate the desired product with high purity.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and its derivatives:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 1.5 ± 0.7 | Induction of apoptosis via PARP cleavage | |
| K562 | 5.0 ± 1.8 | Activation of caspase pathways | |
| MV4-11 | 3.5 ± 1.2 | Inhibition of cell proliferation |
These findings indicate that modifications in the chemical structure can significantly impact the biological activity of the compounds.
Chemical Reactions Analysis
Oxidative and Reductive Transformations
Compound X undergoes oxidative cyclization and reduction reactions due to its electron-rich triazole and pyrimidine moieties.
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Oxidative cyclization : In the presence of oxidizing agents like NaOCl or MnO₂, the triazole ring system facilitates cyclization, forming fused polycyclic structures. This reaction is critical for generating derivatives with enhanced biological activity .
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Reduction : Sodium borohydride selectively reduces carbonyl groups adjacent to the pyrimidine ring, yielding hydroxyl intermediates. These intermediates are precursors for further functionalization.
| Reaction Type | Reagents | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Oxidative cyclization | NaOCl, MnO₂ | 25–80°C, 4–12 hrs | Fused ring derivatives | |
| Reduction | NaBH₄ | RT, ethanol, 2 hrs | Hydroxyl intermediates |
Nucleophilic Substitution Reactions
The pyridine and pyrimidine rings in Compound X are susceptible to nucleophilic attack.
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Amination : Reaction with NH₃ or primary amines at 80°C replaces the 4-methoxybenzyl group with amino substituents, altering solubility and target affinity .
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Halogenation : Electrophilic bromination at the pyridine C-3 position occurs using Br₂ in acetic acid, enabling subsequent Suzuki coupling for diversification .
Catalytic Coupling Reactions
Compound X participates in palladium-catalyzed cross-couplings, leveraging its pyridinyl group.
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Suzuki–Miyaura coupling : With aryl boronic acids and Pd(PPh₃)₄, the pyridine ring undergoes arylation, expanding π-conjugation for optoelectronic applications .
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Buchwald–Hartwig amination : Introduces alkyl/aryl amines at the triazole N-1 position under Pd₂(dba)₃ catalysis, enhancing kinase inhibitory properties.
| Coupling Type | Catalyst | Substrates | Yield | Application |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | 65–85% | Drug analog synthesis |
| Buchwald–Hartwig | Pd₂(dba)₃ | Alkyl amines | 70–90% | Kinase inhibitor development |
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions, Compound X exhibits ring-opening and recyclization behavior.
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Acidic hydrolysis : HCl (6M) cleaves the pyrimidine ring at 100°C, yielding amino-triazole intermediates .
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Base-induced tautomerism : In NaOH, the triazole ring tautomerizes, stabilizing enolic forms that influence hydrogen-bonding interactions .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the pyridinyl double bond, producing dimerized species. This property is exploited in photodynamic therapy research .
Comparison with Similar Compounds
Position 7 Modifications
- 4-Methoxybenzyl (Reference Compound) : Balances lipophilicity and hydrogen-bonding capacity, favoring target binding .
- 2-Methoxyethyl () : Reduces molecular weight but limits π-π stacking interactions, decreasing potency .
- 3-(Dimethylamino)propyl (): Introduces a basic side chain, enhancing cellular uptake and anticancer activity .
Position 2 Modifications
- Pyridin-4-yl (Reference Compound) : Provides hydrogen-bonding sites for kinase interactions .
- Trifluoromethyl () : Increases metabolic stability and lipophilicity (XLogP3 = 3.1 vs. 2.7 in reference) .
- Amino (): Enhances solubility but reduces membrane permeability .
Research Findings and Therapeutic Potential
- Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., CF₃ in , 4-chlorophenyl in ) show enhanced activity against Gram-positive bacteria.
- Kinase Inhibition : The pyridin-4-yl group in the reference compound mimics ATP’s adenine moiety, making it a promising kinase inhibitor scaffold .
- Anticancer Potential: The dimethylaminopropyl derivative () demonstrated IC₅₀ values < 10 µM against breast cancer cell lines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 7-(4-methoxybenzyl)-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, and how do reaction conditions influence yield?
- Methodological Answer : A multi-step synthesis is typically employed, involving:
- Step 1 : Formation of the pyrimidine core via cyclocondensation of aminoguanidine with a β-ketoester derivative under reflux in DMF .
- Step 2 : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or alkylation, optimized at 60–80°C in anhydrous conditions to avoid hydrolysis .
- Step 3 : Functionalization with pyridin-4-yl groups using Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres to prevent side reactions .
- Critical Parameters : Yield is highly sensitive to solvent polarity (DMF > ethanol) and catalyst loading (1–2 mol% Pd). Impurities from incomplete ring closure can be minimized via recrystallization in ethanol/water mixtures .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with a methanol/water gradient (60:40 to 90:10) to detect residual starting materials (retention time: 8–12 min) .
- NMR : Key diagnostic signals include:
- ¹H NMR : A singlet at δ 3.8 ppm (methoxy group), doublets for pyridin-4-yl protons (δ 8.2–8.6 ppm), and absence of NH stretches confirms successful cyclization .
- ¹³C NMR : Peaks at ~160 ppm (C=O) and ~150 ppm (triazolo N-C=N) validate core structure .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ with m/z matching theoretical molecular weight (±0.5 Da). Fragmentation patterns must align with predicted cleavage pathways (e.g., loss of methoxybenzyl group) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
- Kinase Inhibition : Employ fluorescence-based ADP-Glo™ assays for tyrosine kinases (e.g., EGFR). IC₅₀ values <10 µM suggest therapeutic potential .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with 48-hour exposure. Normalize results to positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed binding mechanisms for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize hydrogen bonding with methoxybenzyl groups and π-π stacking with pyridin-4-yl moieties .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD fluctuations >2 Å indicate weak binding, requiring scaffold modification .
- QM/MM : Hybrid quantum mechanics/molecular mechanics can clarify electronic effects (e.g., charge distribution on triazolo rings) influencing binding affinity .
Q. What strategies optimize regioselectivity during triazolo-pyrimidine ring formation?
- Methodological Answer :
- Reagent Selection : Replace traditional bases (e.g., piperidine) with TMDP (tetramethylenediamine peroxide) to enhance regiocontrol, though toxicity requires rigorous safety protocols .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring 1,2,4-triazolo over 1,2,3-isomers. Confirm via LC-MS monitoring .
- Temperature Gradients : Slow heating (2°C/min) from 25°C to 80°C reduces kinetic byproducts. Use DoE (Design of Experiments) to identify optimal ramping profiles .
Q. How do researchers address discrepancies in spectral data between synthetic batches?
- Methodological Answer :
- Batch Comparison : Perform PCA (Principal Component Analysis) on ¹H NMR datasets to cluster batches with similar impurity profiles. Outliers indicate side reactions (e.g., oxidation of methoxy groups) .
- Advanced NMR : 2D techniques (COSY, HSQC) resolve overlapping signals. For example, NOESY can distinguish between C7 and C9 methoxybenzyl conformers .
- X-ray Crystallography : Resolve ambiguous structures via single-crystal diffraction. Compare unit cell parameters with Cambridge Structural Database entries .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24 hours. Monitor degradation via HPLC; >90% recovery indicates suitability for oral administration .
- Light Sensitivity : Expose to UV-A (365 nm) for 48 hours. Significant absorbance shifts in UV-Vis spectra (λmax 270–300 nm) suggest photodegradation, necessitating dark storage .
- Metabolic Stability : Use liver microsome assays (e.g., human CYP3A4) with LC-MS/MS to quantify metabolite formation (e.g., demethylated derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
